1-(1-Bromoethyl)-4-chloro-2-fluorobenzene
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Overview
Description
1-(1-Bromoethyl)-4-chloro-2-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom. The molecular formula for this compound is C8H8BrClF, and it is commonly used in various chemical synthesis processes and research applications.
Preparation Methods
The synthesis of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-chloro-2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Bromoethyl)-4-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl derivative.
Oxidation Reactions: Oxidation of the bromoethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acid derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Bromoethyl)-4-chloro-2-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving halogenated aromatic hydrocarbons and their effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s reactivity and binding affinity to these targets. Pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reaction conditions and biological context.
Comparison with Similar Compounds
1-(1-Bromoethyl)-4-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(1-Bromoethyl)-4-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
1-(1-Bromoethyl)-2-fluorobenzene: Lacks the chlorine atom, leading to different chemical and biological properties.
1-(1-Bromoethyl)-4-fluorobenzene:
Properties
IUPAC Name |
1-(1-bromoethyl)-4-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMGCQZGKBAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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